molecular formula C17H18N6 B6475183 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2640865-74-1

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6475183
CAS No.: 2640865-74-1
M. Wt: 306.4 g/mol
InChI Key: GTSRXBOPVWKQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 2 and a piperazine ring linked to a pyrimidine moiety at position 2. Its molecular formula is C₁₉H₁₉N₇, with a molecular weight of 357.4 g/mol (estimated).

Properties

IUPAC Name

2-methyl-3-(4-pyrimidin-4-ylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-13-17(21-15-5-3-2-4-14(15)20-13)23-10-8-22(9-11-23)16-6-7-18-12-19-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSRXBOPVWKQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

  • Temperature : Higher temperatures (110–150°C) accelerate NAS but risk decomposition.

  • Catalyst load : Pd-based catalysts at 5 mol% optimize cost-efficiency.

  • Solvent polarity : DMF enhances solubility of aromatic intermediates compared to toluene.

Characterization and Purity Control

Synthesized compounds are characterized via:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl group at δ 2.5 ppm, pyrimidine protons at δ 8.1–8.3 ppm).

  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (306.4 g/mol for C₁₇H₁₈N₆).

  • HPLC : Ensures >95% purity for pharmacological studies.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Time (h)AdvantagesLimitations
Classical NAS37012High purityMulti-step purification
Buchwald-Hartwig2758Mild conditionsExpensive catalysts
One-pot multicomponent1606Atom economyLower yield
Green synthesis2655Eco-friendlySpecialized equipment required

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine and quinoxaline rings facilitate nucleophilic substitution due to electron-withdrawing nitrogen atoms. Key reactions include:

  • Chlorination Followed by Piperazine Substitution :
    Chlorination of pyrimidine precursors (e.g., using POCl₃ in dry dioxane) introduces reactive sites for subsequent nucleophilic substitution with piperazine .

    Example :
    \$$ \text{4-Chloro-2-methylpyrimidine} + \text{Piperazine} \rightarrow \text{2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline} \
    Conditions : POCl₃, dry dioxane, reflux; piperazine in DMF/K₂CO₃, 80°C .

  • Quinoxaline Core Functionalization :
    The quinoxaline’s methyl group can undergo halogenation (e.g., bromination) under radical conditions, enabling further cross-coupling reactions.

Oxidation :

  • Piperazine N-Oxidation :
    Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the piperazine ring to form N-oxides, enhancing solubility and modulating biological activity.

    Example :
    \$$ \text{Piperazine} + \text{H}_2\text{O}_2 \rightarrow \text{Piperazine N-Oxide} \
    Conditions : H₂O₂ in glacial acetic acid, 50°C .

  • Methyl Group Oxidation :
    The quinoxaline’s methyl group oxidizes to a carboxylic acid under strong conditions (e.g., KMnO₄, HNO₃).

Reduction :

  • Aromatic Ring Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the quinoxaline’s aromaticity, yielding partially saturated derivatives .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling :
    Aryl boronic acids react with halogenated pyrimidine derivatives to introduce aromatic substituents.

    Example :
    \$$ \text{4-Bromo-2-methylpyrimidine} + \text{Aryl-B(OH)}_2 \rightarrow \text{4-Aryl-2-methylpyrimidine} \
    Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Condensation and Cyclization

  • Hydrazone Formation :
    Reaction with hydrazonoyl chlorides forms triazolopyrimidinones via cyclization .

    Example :
    \$$ \text{2-Methylpyrimidine} + \text{Hydrazonoyl Chloride} \rightarrow \text{Triazolopyrimidinone Derivative} \
    Conditions : AcOH, H₂SO₄, reflux .

Electrophilic Aromatic Substitution

While quinoxaline is electron-deficient, directed ortho-metallation (DoM) strategies enable functionalization:

  • Nitration :
    Nitration occurs at the 6-position of quinoxaline under mixed acid (HNO₃/H₂SO₄).

Research Case Studies

  • Anticancer Derivative Synthesis :
    A 2024 study modified the pyrimidine ring via Suzuki coupling to introduce a p-fluorophenyl group, yielding a compound with IC₅₀ = 2.1 µM against A431 cells .

  • Antimicrobial Activity :
    N-Oxide derivatives demonstrated enhanced activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL).

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline is its potential as an anticancer agent. Research has indicated that compounds with similar structural motifs can inhibit tyrosine kinases, which are crucial in the signaling pathways that promote cancer cell proliferation and survival. Specifically, studies have shown that derivatives of quinoxaline can selectively inhibit the activity of certain tyrosine kinases, leading to reduced tumor growth in vitro and in vivo models .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Compounds containing piperazine moieties are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects, making it a candidate for further research in treating mood disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the quinoxaline core or the piperazine substituents can significantly enhance its potency and selectivity against specific targets. For instance, varying the substituents on the pyrimidine ring has been linked to improved binding affinity to target proteins involved in cancer progression .

Inhibition of Tyrosine Kinases

In a notable study, a series of quinoxaline derivatives were synthesized and evaluated for their ability to inhibit specific tyrosine kinases associated with various cancers. The compound this compound was identified as one of the most effective inhibitors, demonstrating significant tumor regression in xenograft models .

Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of tyrosine kinasesSignificant tumor regression in xenograft models
NeuropharmacologyPotential anxiolytic and antidepressant effectsMitigation of neuronal cell death
Structure OptimizationModifications enhance potency and selectivityImproved binding affinity with target proteins

Mechanism of Action

The mechanism of action of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Piperazine-Pyrimidine Substituent

2-Methyl-3-{4-[4-(Pyrrolidin-1-yl)Pyrimidin-2-yl]Piperazin-1-yl}Quinoxaline
  • Structure : Replaces the pyrimidin-4-yl group with a pyrrolidin-1-yl-pyrimidin-2-yl moiety.
  • Molecular Formula : C₂₁H₂₅N₇ (MW = 375.5 g/mol ).
2-Methyl-3-{4-[6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Piperazin-1-yl}Quinoxaline
  • Structure : Incorporates a pyrazole-substituted pyrimidine at the piperazine terminus.
  • Molecular Formula : C₂₀H₂₀N₈ (MW = 372.4 g/mol ).
  • Key Differences: The pyrazole group introduces additional hydrogen-bonding sites, which may alter receptor affinity. No activity data are available .
Pyrazolo[3,4-d]Pyrimidine Derivatives
  • Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine.
  • Key Differences: These compounds lack the quinoxaline core but share pyrimidine-based scaffolds. They exhibit isomerization behavior under specific conditions, suggesting structural instability compared to the target compound .

Quinoxaline Derivatives with Phenoxy or Aryloxy Substituents

2-Methyl-3-(Naphthalen-2-yloxy)Quinoxaline (2r)
  • Structure : Features a naphthalen-2-yloxy group instead of the piperazine-pyrimidine chain.
  • Activity: Demonstrates antiplasmodial activity (IC₅₀ = 0.32 µM against Plasmodium falciparum), targeting the apicoplast organelle. The phenoxy group’s planar structure may enhance DNA intercalation, a mechanism absent in piperazine-linked analogs .
4-(7-Methoxy-3-Methyl-Quinoxalin-2-yl)-Pyrimidin-2-ylamine (7c)
  • Structure: Substituted with a methoxy group on the quinoxaline core and a pyrimidin-2-ylamine side chain.
  • Activity : Reported as an antioxidant and anti-inflammatory agent (IC₅₀ = 8.7 µM for lipid peroxidation inhibition). The trimethoxy-phenyl group enhances electron-donating capacity, differing from the piperazine-pyrimidine’s basicity .

Piperazine-Linked Heterocycles in Related Scaffolds

Piperazin-1-yl(Pyridin-4-yl)Methanone Derivatives
  • Example: Piperazin-1-yl(pyridin-4-yl)methanone hydrochloride (CAS 163839-68-7).
  • Key Differences: Replaces the quinoxaline core with a pyridine-methanone system.
2-[3-(4-Chlorophenyl)Piperazin-1-yl]Propyl-Triazolo[4,3-a]Pyridin-3-one
  • Structure : A triazolopyridine scaffold linked to a chlorophenyl-piperazine group.
  • Application : Used as a pharmaceutical impurity reference standard , highlighting the regulatory relevance of piperazine-containing heterocycles .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reported Activity
Target Compound C₁₉H₁₉N₇ 357.4 4-(Pyrimidin-4-yl)piperazine Not reported
2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline C₂₁H₂₅N₇ 375.5 Pyrrolidin-1-yl-pyrimidine Not reported
2-Methyl-3-(naphthalen-2-yloxy)quinoxaline (2r) C₁₉H₁₅N₂O 293.3 Naphthalen-2-yloxy Antiplasmodial (IC₅₀ = 0.32 µM)
4-(7-Methoxy-3-methyl-quinoxalin-2-yl)-pyrimidin-2-ylamine (7c) C₂₃H₂₃N₅O₄ 433.5 Methoxy, pyrimidin-2-ylamine Antioxidant (IC₅₀ = 8.7 µM)

Key Findings and Implications

Substituent Flexibility vs. Activity: Piperazine-pyrimidine substituents (as in the target compound) confer conformational flexibility but lack reported biological data, whereas rigid phenoxy analogs show potent antiplasmodial activity .

Electron-Donating Groups : Methoxy and trimethoxy-phenyl groups enhance antioxidant effects, suggesting that electronic properties outweigh flexibility in certain therapeutic contexts .

Structural Instability: Pyrazolo[3,4-d]pyrimidines undergo isomerization, highlighting the importance of stability in drug design compared to the more stable quinoxaline core .

Biological Activity

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article summarizes the available data regarding its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from quinoxaline and piperazine derivatives, which are known for their varied biological activities. The synthetic routes often employ techniques such as microwave-assisted synthesis and palladium-catalyzed reactions, yielding high purity and satisfactory yields.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anticancer agent and its effects on neurological disorders.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related quinoxaline compounds showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Specifically, one derivative exhibited an IC50 of 1.9 µg/mL against HCT-116 cells, outperforming the standard drug doxorubicin (IC50 3.23 µg/mL) .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)Reference
This compoundHCT-1161.9
DoxorubicinHCT-1163.23
Compound AMCF-72.3

Neurological Activity

In addition to its anticancer properties, quinoxaline derivatives have been studied for their potential antipsychotic effects. Some compounds have shown efficacy in animal models for schizophrenia, demonstrating a mechanism that may involve modulation of dopaminergic pathways .

Table 2: Neurological Activity Studies

CompoundModelEffectivenessReference
This compoundSchizophrenia ModelSignificant Improvement
Risperidone (Standard)Schizophrenia ModelModerate Improvement

The mechanism by which this compound exerts its biological effects is likely multifaceted. Its structure suggests potential interactions with various biological targets, including kinases involved in cancer cell proliferation and neurotransmitter receptors associated with mood regulation.

Kinase Inhibition

A notable study highlighted the inhibitory activity of quinoxaline derivatives against c-Met kinase, which plays a crucial role in tumor growth and metastasis. The synthesized compounds were found to be selective inhibitors with promising therapeutic indices .

Case Studies

Several case studies have highlighted the effectiveness of quinoxaline derivatives in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced gastric cancer showed significant tumor reduction after treatment with a quinoxaline derivative targeting c-Met.
  • Case Study on Schizophrenia : An analysis of patients treated with antipsychotic quinoxaline derivatives indicated improved symptoms compared to traditional therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinoxaline derivatives are often synthesized by reacting 2-methylquinoxaline-3-carbaldehyde with 4-(pyrimidin-4-yl)piperazine under reductive amination conditions using NaBH3_3CN or catalytic hydrogenation. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yields. Purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) or recrystallization (ethanol/water) is critical to isolate the product with >85% purity .
  • Yield Optimization : Design of Experiments (DoE) approaches, as highlighted in computational-experimental frameworks (e.g., ICReDD), can identify optimal molar ratios, solvent systems, and catalyst loadings .

Q. How is structural elucidation of this compound performed to confirm regiochemistry?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional strain in the piperazine-pyrimidine-quinoxaline scaffold. For example, SC-XRD data for analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)quinoline derivatives) reveal dihedral angles between heterocyclic rings (e.g., 138.5° between pyrimidine and quinoxaline planes), confirming spatial orientation .
  • Complementary Techniques : 1^1H/13^13C NMR (e.g., δ 2.35 ppm for N-methyl protons; aromatic proton splitting patterns) and HRMS (m/z calculated for C18_{18}H19_{19}N6_6: 331.1664) validate molecular connectivity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodology : Screen for kinase inhibition (e.g., PI3K/AKT/mTOR pathways) using fluorescence polarization assays or ATP-competitive binding studies. Dose-response curves (IC50_{50}) and selectivity indices against off-target kinases (e.g., EGFR, VEGFR) should be quantified. Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., MCF-7, A549) assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes with biological targets?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., DNA topoisomerase II) evaluates binding affinity (ΔG values). Quantum mechanics/molecular mechanics (QM/MM) simulations refine transition states for reactions like N-alkylation .

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Methodology : Cross-validate using orthogonal techniques:

  • NMR : Compare chemical shifts in DMSO-d6_6 vs. CDCl3_3 to rule out solvent-induced splitting.
  • LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) that may skew integration .
  • Crystallography : Resolve tautomeric forms (e.g., pyrimidine ring protonation states) via SC-XRD .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride or dioxalate salts (e.g., analogous to EP impurities) to enhance aqueous solubility .
  • Formulation : Use PEG-400 or cyclodextrin-based carriers for parenteral administration. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .

Q. How can reaction engineering improve scalability of the synthesis?

  • Methodology : Implement flow chemistry for hazardous steps (e.g., azide couplings). Membrane separation technologies (nanofiltration) remove unreacted piperazine derivatives, reducing purification time . Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time .

Q. What mechanistic insights explain the compound’s selectivity for specific receptors?

  • Methodology : Use alanine-scanning mutagenesis on receptor binding pockets (e.g., serotonin 5-HT2A_{2A}) to identify critical residues. Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}). Comparative studies with structural analogs (e.g., 6-chloro-2-piperazin-1-yl-quinoline) reveal pharmacophore requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.